molecular formula C22H30N2O4 B3827018 2-[3-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol

2-[3-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol

Cat. No. B3827018
M. Wt: 386.5 g/mol
InChI Key: FPINOUVWFQSKHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3,4-Dimethoxyphenyl)ethanol” is an organic compound that belongs to the class of phenethyl alcohols . It is also known as Homoveratryl alcohol . It has been used as a model compound in the delignification mechanism studies of Mn (III)-substituted polyoxometalates (MSP) .


Synthesis Analysis

One of the earliest syntheses of a related compound, 3,4-Dimethoxyphenethylamine (also referred to as “homoveratrylamine”), was reported by Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . A similar sequence was subsequently reported by Buck and Perkin .


Molecular Structure Analysis

The molecular structure of a related compound, 2-Propenal, 3-(3,4-dimethoxyphenyl)-, has been analyzed . The molecular weight of this compound is 192.2112 .


Chemical Reactions Analysis

The chemical reactions of these types of compounds can vary widely depending on the specific structure and functional groups present. For example, 3,4-Dimethoxyphenethylamine has some activity as a monoamine oxidase inhibitor .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, 2-(3,4-Dimethoxyphenyl)ethanol is a solid at room temperature, with a boiling point of 172-174 °C/17 mmHg and a melting point of 46-49 °C .

Mechanism of Action

The mechanism of action for these types of compounds can also vary widely. For example, 3,4-Dimethoxyphenethylamine is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .

Safety and Hazards

The safety and hazards of these compounds can also vary. For example, 3,4-Dimethoxyphenethylamine is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - Skin Sens. 1B .

properties

IUPAC Name

2-[3-[[3-(3,4-dimethoxyanilino)piperidin-1-yl]methyl]phenoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4/c1-26-21-9-8-18(14-22(21)27-2)23-19-6-4-10-24(16-19)15-17-5-3-7-20(13-17)28-12-11-25/h3,5,7-9,13-14,19,23,25H,4,6,10-12,15-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPINOUVWFQSKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2CCCN(C2)CC3=CC(=CC=C3)OCCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-({3-[(3,4-Dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol
Reactant of Route 2
2-[3-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol
Reactant of Route 3
Reactant of Route 3
2-[3-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol
Reactant of Route 4
2-[3-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol
Reactant of Route 5
2-[3-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol
Reactant of Route 6
2-[3-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.